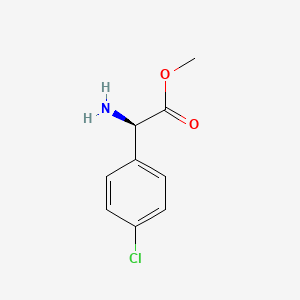

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

描述

Nomenclature and Structural Classification

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate is a chiral α-amino ester derivative belonging to the phenylglycine family. Its systematic IUPAC name is methyl (2R)-2-amino-2-(4-chlorophenyl)acetate hydrochloride , reflecting its stereochemical configuration and functional groups. The compound is characterized by a central glycine backbone substituted with a 4-chlorophenyl group and a methyl ester moiety.

Key Structural and Molecular Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C~9~H~11~Cl~2~NO~2~ |

| CAS Registry Number | 59410-89-8 |

| Molecular Weight | 236.09 g/mol |

| Stereochemistry | (R)-configuration at α-carbon |

| Functional Groups | Amino, methyl ester, 4-chlorophenyl |

The compound’s structure is defined by its β-carbon linked to both the aromatic 4-chlorophenyl group and the amino group, while the α-carbon is esterified with a methyl group. Its SMILES notation, COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N.Cl, explicitly denotes the (R)-configuration and chloride counterion.

Historical Context of Phenylglycine Derivatives

Phenylglycine derivatives emerged as critical building blocks in organic synthesis and drug discovery during the late 20th century. The parent compound, phenylglycine (C~6~H~5~CH(NH~2~)CO~2~H), was first synthesized via the Strecker reaction and gained prominence as a precursor to indigo dye. Industrial-scale production methods for N-phenylglycine, developed by Pfleger and Heumann, enabled its use in synthesizing indigo, revolutionizing the textile industry.

In the 1990s, phenylglycine derivatives gained pharmacological relevance. Watkins and Collingridge identified phenylglycine-based antagonists of metabotropic glutamate receptors (mGluRs), paving the way for neuroscience research. Subsequent studies revealed their utility in designing β~3~-adrenoceptor agonists for treating urinary incontinence and antiseizure agents. The introduction of halogenated variants, such as 4-chlorophenylglycine, enhanced receptor selectivity and metabolic stability.

Stereochemical Significance of (R)-Configuration

The (R)-configuration of methyl 2-amino-2-(4-chlorophenyl)acetate is critical for its biological activity and synthetic applications. Enantioselective synthesis methods, including asymmetric hydrogenation and enzymatic resolution , have been developed to access this stereoisomer.

Impact on Biological Activity

- Receptor Binding : The (R)-enantiomer exhibits higher affinity for β~3~-adrenoceptors compared to the (S)-form, as demonstrated in ferret detrusor muscle studies.

- Catalytic Applications : Palladium-mediated C–H functionalization reactions show stereochemical retention, enabling the synthesis of enantiopure halogenated derivatives.

A comparative analysis of enantiomers in mGluR antagonism revealed that (R)-configured derivatives like UBP1112 exhibit 100-fold selectivity for group III receptors over group II, underscoring the role of stereochemistry in pharmacological specificity.

Relationship to Phenylglycine Family of Compounds

This compound shares structural and functional similarities with other phenylglycine derivatives:

Structural Comparisons

The 4-chloro substitution in this compound enhances electron-withdrawing effects , stabilizing intermediates in Pd-catalyzed C–H functionalization reactions. This property is exploited in synthesizing ortho-halogenated and alkoxylated derivatives for medicinal chemistry.

Role in Drug Development

- β~3~-Adrenoceptor Agonists : Chlorine-substituted derivatives show EC~50~ values as low as 0.93 nM in bladder relaxation assays.

- Anticonvulsants : Hybrid phenylglycinamide derivatives demonstrate potent activity in murine seizure models.

The compound’s versatility as a chiral synthon underscores its importance in asymmetric synthesis and drug discovery pipelines.

属性

IUPAC Name |

methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWZTDMEYWXSRG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427718 | |

| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-43-1 | |

| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43189-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate typically involves the esterification of ®-2-amino-2-(4-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Types of Reactions:

Oxidation: ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amino esters.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate serves as a valuable building block in organic synthesis. Its structure allows for further modifications to create more complex molecules, making it instrumental in the development of new chemical entities.

2. Biological Activity:

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting its use in developing new antimicrobial agents.

- Neuroprotective Effects: In vitro studies demonstrated that the compound could reduce neuronal cell death under oxidative stress conditions, indicating potential applications in neurodegenerative diseases.

- Analgesic Properties: Preliminary trials have shown that it may interact with opioid receptors, providing analgesic effects comparable to established pain relief medications.

3. Pharmaceutical Development:

The compound is being investigated as a lead candidate for drug development targeting neurological conditions due to its ability to cross the blood-brain barrier. Its favorable absorption characteristics make it a promising candidate for oral administration in therapeutic applications .

Case Studies

Several studies highlight the effectiveness of this compound:

- Neuroprotective Study: A study evaluated its effects on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting protective effects against neurotoxicity.

- Antidepressant Evaluation: Behavioral assays on animal models showed that treatment with this compound reduced depressive-like behaviors, supporting its potential role as an antidepressant.

- Analgesic Trials: In pain models, this compound demonstrated dose-dependent analgesic effects, warranting further exploration into its mechanisms of action.

Comparative Analysis with Related Compounds

The following table illustrates how variations in structure can influence the biological activity of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate | Similar structure with fluorine | Potentially different pharmacological profiles |

| This compound | Enantiomer with opposite configuration | May exhibit different biological activities |

| Methyl 2-amino-2-(phenyl)acetate | Lacks halogen substitution | Broader range of biological effects |

| (S)-Methyl 2-amino-2-(3-chlorophenyl)acetate | Chlorine at position 3 | Variations in receptor binding affinity |

This comparative analysis underscores the unique pharmacological profile of this compound and its potential advantages over structurally similar compounds.

作用机制

The mechanism of action of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional properties of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate can be contextualized against analogs with variations in substituents, stereochemistry, or ester groups. Below is a detailed analysis:

Substituent Variations on the Phenyl Ring

Key Findings :

- Electron-withdrawing groups (e.g., Cl, F, Br) increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Hydroxyl and methoxy groups enhance water solubility but may reduce bioavailability due to increased polarity .

- The 4-chloro derivative exhibits superior enzymatic stability compared to 4-fluoro analogs in vitro, attributed to stronger C-Cl bond resistance to oxidative cleavage .

Ester Group Modifications

Key Findings :

- Methyl esters are hydrolyzed faster by esterases than ethyl or tert-butyl derivatives, making them preferable for prodrug designs requiring rapid activation .

- Bulkier esters (e.g., tert-butyl) improve stability in acidic environments, critical for oral drug formulations .

Stereochemical Comparisons

Key Findings :

- The (R)-enantiomer is pharmacologically active in Clopidogrel synthesis, while the (S)-form is inactive, underscoring the importance of stereocontrol in manufacturing .

生物活性

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, also known as methyl (R)-2-amino(4-chlorophenyl)ethanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.

- IUPAC Name : methyl (2R)-amino(4-chlorophenyl)ethanoate

- Molecular Weight : 199.63 g/mol

- Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. It has been studied for its potential as a histone deacetylase inhibitor (HDACI), which plays a crucial role in regulating gene expression and has implications in cancer therapy.

Pharmacological Activities

-

Anticancer Activity :

- In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 and HeLa. For example, certain modified compounds demonstrated IC50 values as low as 0.69 μM, indicating potent activity compared to standard treatments like doxorubicin .

- The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of histone acetylation, which affects transcriptional regulation .

- Antimicrobial Activity :

-

Neuroprotective Effects :

- Research indicates potential neuroprotective roles, particularly in modulating AMPA receptor activity, which is critical for synaptic transmission and plasticity in the brain. Compounds with similar structural motifs have shown promise in enhancing cognitive function and protecting neuronal cells from damage .

Case Study 1: Anticancer Efficacy

A series of experiments conducted on modified versions of this compound revealed that specific structural modifications significantly increased their anticancer efficacy. In one study, a compound derived from this base structure exhibited an IC50 value of 11 μM against HeLa cells, showcasing its potential as a lead compound for further development .

Case Study 2: Neuroprotective Applications

In a recent investigation, researchers evaluated the effects of this compound on AMPA receptor modulation. The results indicated that certain derivatives acted as negative allosteric modulators, effectively reducing excitotoxicity in neuronal cultures at concentrations below 10 μM .

Data Table: Biological Activity Overview

常见问题

Q. What are the common synthetic routes for (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, and how do reaction conditions influence enantiomeric purity?

The compound is typically synthesized via esterification of chiral amino acids or resolution of racemic mixtures. For example, enantioselective synthesis can be achieved by starting with (R)-4-chlorophenylglycine, followed by esterification with methanol under acidic catalysis. Reaction conditions such as temperature (reflux vs. rt), solvent choice (e.g., ethyl formate for formylation), and catalysts (e.g., pTSA in formylation steps) critically influence yield and enantiomeric purity . Enantiopurity is often confirmed via chiral HPLC or polarimetry.

Q. How is the structure of this compound validated post-synthesis?

Structural validation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include the methyl ester group (~3.6–3.7 ppm for ¹H; ~52 ppm for ¹³C), aromatic protons (7.3–7.4 ppm for 4-chlorophenyl), and the α-amino proton (~4.4 ppm, split due to chirality) .

- IR : Peaks at ~1730–1740 cm⁻¹ (ester C=O) and ~3300–3400 cm⁻¹ (N-H stretching) confirm functional groups .

- HRMS : Exact mass analysis (e.g., calcd. m/z 227.0349 for C₁₀H₁₀ClNO₃) ensures molecular integrity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties arise from the compound’s oily consistency and hygroscopicity. Strategies include:

- Salt formation : Converting the free base to a hydrochloride salt improves crystallinity .

- Solvent screening : Using polar aprotic solvents (e.g., DCM/hexane mixtures) for slow evaporation .

- Single-crystal X-ray diffraction : For absolute configuration confirmation, SHELX software is employed for structure refinement, leveraging high-resolution data (R factor < 0.05) .

Advanced Research Questions

Q. How can computational methods predict the enantioselectivity of this compound in asymmetric catalysis?

Density Functional Theory (DFT) calculations model transition states to predict enantiomeric excess (ee). For example:

- Chiral auxiliary analysis : Simulating steric effects of tert-butoxycarbonyl (Boc) groups on reaction pathways .

- Docking studies : Assessing interactions with enzymes (e.g., lipases) for kinetic resolution . Experimental validation via HPLC (e.g., Chiralpak® columns) is required to corroborate computational predictions .

Q. What role does this compound play in synthesizing covalent protein-protein interaction (PPI) inhibitors?

The compound serves as a precursor for non-natural amino acids in PPI inhibitors. Key steps include:

- Boc protection : To stabilize the amino group during coupling reactions .

- Michael addition : Introducing electrophilic warheads (e.g., α,β-unsaturated carbonyls) for covalent binding .

- Kinetic studies : Monitoring inhibition constants (Kᵢ) via fluorescence polarization or surface plasmon resonance (SPR) .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in multicomponent reactions (MCRs)?

- Steric effects : The para-chloro substituent reduces rotational freedom, favoring specific transition states in Ugi or Passerini reactions .

- Electronic effects : The electron-withdrawing Cl group enhances electrophilicity of the α-carbon, facilitating nucleophilic additions . Comparative studies with 4-fluorophenyl analogs (see HRMS data in ) highlight substituent-dependent reactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。